molecular formula C24H32N2O6 B3940112 1,4-bis(4-ethoxybenzyl)piperazine oxalate

1,4-bis(4-ethoxybenzyl)piperazine oxalate

Cat. No. B3940112
M. Wt: 444.5 g/mol
InChI Key: XPOZNQWZJLJSEO-UHFFFAOYSA-N
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Description

1,4-bis(4-ethoxybenzyl)piperazine oxalate, also known as BEO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BEO is a piperazine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 1,4-bis(4-ethoxybenzyl)piperazine oxalate is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the nuclear factor-kappa B pathway, the Akt/mTOR pathway, and the mitogen-activated protein kinase pathway. 1,4-bis(4-ethoxybenzyl)piperazine oxalate has been shown to inhibit the activation of these pathways, leading to the inhibition of inflammation, cancer cell proliferation, and viral replication.
Biochemical and Physiological Effects
1,4-bis(4-ethoxybenzyl)piperazine oxalate has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis, the inhibition of cancer cell proliferation, and the inhibition of viral replication. 1,4-bis(4-ethoxybenzyl)piperazine oxalate has also been shown to have low toxicity and high selectivity towards cancer cells, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

1,4-bis(4-ethoxybenzyl)piperazine oxalate has several advantages for lab experiments, such as its high purity, low toxicity, and easy synthesis. However, 1,4-bis(4-ethoxybenzyl)piperazine oxalate also has some limitations, such as its low solubility in water and its potential instability under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.

Future Directions

There are several future directions for the research of 1,4-bis(4-ethoxybenzyl)piperazine oxalate, including the investigation of its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, the optimization of the synthesis method and the development of new derivatives of 1,4-bis(4-ethoxybenzyl)piperazine oxalate with improved properties and selectivity could further enhance its therapeutic potential. Finally, the elucidation of the precise mechanism of action of 1,4-bis(4-ethoxybenzyl)piperazine oxalate could provide insights into the development of new drugs targeting similar signaling pathways.

Scientific Research Applications

1,4-bis(4-ethoxybenzyl)piperazine oxalate has been studied for its potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-viral agent. 1,4-bis(4-ethoxybenzyl)piperazine oxalate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. 1,4-bis(4-ethoxybenzyl)piperazine oxalate has also been shown to induce apoptosis and inhibit the proliferation of cancer cells, such as breast cancer and lung cancer cells, through the activation of caspase-3 and the inhibition of the Akt/mTOR pathway. Additionally, 1,4-bis(4-ethoxybenzyl)piperazine oxalate has been shown to inhibit the replication of human immunodeficiency virus and hepatitis C virus, indicating its potential as an anti-viral agent.

properties

IUPAC Name

1,4-bis[(4-ethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2.C2H2O4/c1-3-25-21-9-5-19(6-10-21)17-23-13-15-24(16-14-23)18-20-7-11-22(12-8-20)26-4-2;3-1(4)2(5)6/h5-12H,3-4,13-18H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOZNQWZJLJSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OCC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis[(4-ethoxyphenyl)methyl]piperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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